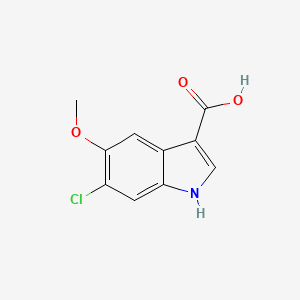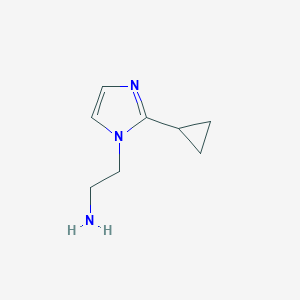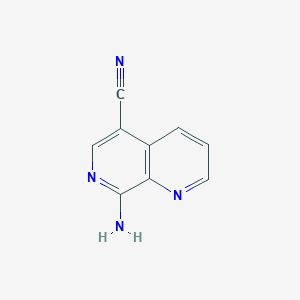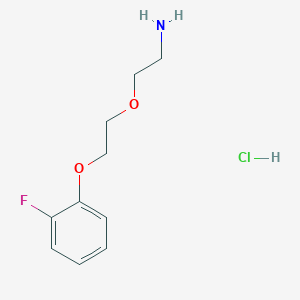![molecular formula C9H13N3 B1457638 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine CAS No. 1184637-59-9](/img/structure/B1457638.png)
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Übersicht
Beschreibung
“4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine” is a chemical compound with the CAS Number: 1184637-59-9. It has a molecular weight of 163.22 and its IUPAC name is 4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biological Significance of 1,4-Diazepines
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .
- Methods of Application : Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .
- Results or Outcomes : 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
Synthesis of Pyrido[2,3-d]pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
- Methods of Application : Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . The synthesis involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .
- Results or Outcomes : The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent . Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazole ring is a crucial part of many important natural products and pharmaceuticals. Imidazole containing compounds exhibit a wide range of biological activities and have therapeutic potential .
- Methods of Application : Various synthetic routes have been developed to prepare imidazole derivatives .
- Results or Outcomes : Imidazole derivatives have been found to possess anti-cancer, anti-inflammatory, anti-fungal, anti-viral, anti-tubercular, anti-convulsant, anti-depressant, anti-diabetic, and anti-hypertensive activities .
Anti-Cancer Agents
- Scientific Field : Cancer Research
- Application Summary : Certain compounds have been designed and synthesized for their potential as anti-cancer agents .
- Methods of Application : The compounds are tested for their biological activity through various in vitro and in vivo methods .
- Results or Outcomes : Some of these compounds have shown promising results in preliminary tests, indicating their potential as novel anti-cancer agents .
Synthesis of Benzo[b]pyrano[2,3-e][1,4]diazepines
- Scientific Field : Organic Chemistry
- Application Summary : A series of new benzo[b][1,4]diazepines was synthesized .
- Methods of Application : The synthesis involved the use of bipod or tripod pharmacophoric architectures .
- Results or Outcomes : These new compounds could reinforce the cytotoxic impact, making them potentially useful in cancer treatment .
Synthesis of Imidazole Containing Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazole ring is a crucial part of many important natural products and pharmaceuticals. Imidazole containing compounds exhibit a wide range of biological activities and have therapeutic potential .
- Methods of Application : Various synthetic routes have been developed to prepare imidazole derivatives .
- Results or Outcomes : Imidazole derivatives have been found to possess anti-cancer, anti-inflammatory, anti-fungal, anti-viral, anti-tubercular, anti-convulsant, anti-depressant, anti-diabetic, and anti-hypertensive activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGRSKWGKSPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C(C1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)



![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)





![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)